molecular formula C26H23NO4 B1336902 Fmoc-D-Styrylalanine CAS No. 215190-23-1

Fmoc-D-Styrylalanine

Cat. No. B1336902
M. Wt: 413.5 g/mol
InChI Key: ZFMHHKMOLFNMMV-NOENIZQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Styrylalanine is a chemical compound with the molecular formula C26H23NO4 . It is often used in organic synthesis .


Synthesis Analysis

The synthesis of Fmoc-D-Styrylalanine involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Styrylalanine is complex and involves several key components. The fluorenyl group is highly fluorescent, which makes it suitable for analysis by reversed phase HPLC . More detailed information about the molecular structure can be found in high-quality images based on quantum chemical computations .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-D-Styrylalanine has a molecular weight of 413.47 . Its physical state is solid, and it appears white to off-white . The melting point is 141.7 degrees Celsius . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Self-Assembly and Hydrogel Formation

Fmoc-protected amino acids, such as Fmoc-Diphenylalanine (Fmoc-FF), have been extensively studied for their ability to undergo efficient self-assembly, forming structures that consist of antiparallel beta-sheets. These self-assembled structures can transition into fibrils, leading to the formation of hydrogels at certain pH levels, which are significant for biomedical applications such as drug delivery and tissue engineering. The process is influenced by pH, resulting in apparent pKa shifts that coincide with significant structural changes in the assembled materials. This self-assembly mechanism provides insights into the design of novel biomaterials (Tang et al., 2009).

Antibacterial Composite Materials

The use of Fmoc-decorated self-assembling peptides, such as Fmoc-pentafluoro-l-phenylalanine, has shown promising results in developing antibacterial and anti-inflammatory materials. These materials have demonstrated substantial effects on bacterial morphology and have been successfully incorporated within resin-based composites without compromising their mechanical and optical properties, showcasing their potential in biomedical applications (Schnaider et al., 2019).

Modulation of Optical Properties

Research has also focused on the modulation of the optical properties of the Fmoc group through pH-dependent self-assembly. Studies have shown that Fmoc-modified peptides can self-assemble into structures that exhibit distinct optical properties at different pH levels. This property modulation offers potential applications in the development of novel optical materials and sensors (Tao et al., 2015).

Nanotube Formation

Cation-modified Fmoc-phenylalanine derivatives have been investigated for their unique ability to form hydrogel networks and novel sheet-based nanotube structures without the need for pH adjustment or organic cosolvents. These novel structures offer exciting possibilities for applications in molecular electronics, biosensing, and nanobiotechnology (Rajbhandary et al., 2017).

Safety And Hazards

Fmoc-D-Styrylalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The use of the Fmoc group in chemical peptide synthesis has a promising future. Its many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

(E,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHHKMOLFNMMV-NOENIZQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420654
Record name Fmoc-3-styryl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Styrylalanine

CAS RN

215190-23-1
Record name Fmoc-3-styryl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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